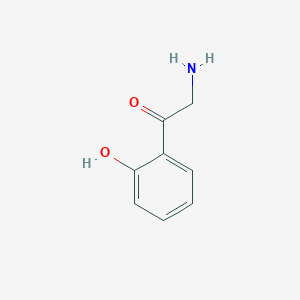

2-氨基-1-(2-羟基苯基)乙酮

描述

“2-Amino-1-(2-hydroxyphenyl)ethanone”, also known as “Ethanone, 1-(2-aminophenyl)-” or “o-Aminoacetophenone”, is a chemical compound with the molecular formula C8H9NO . It is a derivative of phenol and is commonly used in organic synthesis, as a reagent in chromatography, and as a building block in the preparation of other compounds.

Molecular Structure Analysis

The molecular structure of “2-Amino-1-(2-hydroxyphenyl)ethanone” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Physical And Chemical Properties Analysis

“2-Amino-1-(2-hydroxyphenyl)ethanone” has a molecular weight of 135.1632 . More detailed physical and chemical properties were not found in the search results.

科学研究应用

生物系统中的荧光探针

1-(2-羟基苯基)乙酮已被用于开发基于 BODIPY 的荧光开-关探针。这些探针对 H2S 非常敏感,使其适用于检测 HCT-116 和 CT-26 等生物细胞中的 HS-。该应用对于研究 HS- 在生物系统中的作用具有重要意义 (方,蒋,孙,& 李,2019).

农业应用

研究表明,从内生真菌代谢物中衍生的 1-(4-氨基-2-羟基苯基)乙酮可以抑制根癌农杆菌的毒力和代谢。该化合物抑制 β-半乳糖苷酶活性、酰基-高丝氨酸内酯水平等多种功能,可能作为针对该病原体的农药 (周等人,2020).

药物化合物的合成

α-1-肾上腺素能受体激动剂(R)-苯肾上腺素可以由 1-(2-羟基苯基)乙酮的衍生物合成。该过程涉及细菌转化和酶促反应,突出了其在药物制造中的效用 (林瑋德, 2010).

抗菌特性

1-(2-羟基苯基)乙酮的某些衍生物,如其双核 Ni(II) 配合物,表现出抗菌活性。这表明其在开发新的抗菌剂和治疗方法中的潜力 (柴等人,2017).

光保护应用

化合物 1-[2-(2-羟基烷基)苯基]乙酮已被确定为羧酸的有效光致去除保护基团。该特性在合成有机化学中至关重要,尤其是在光敏化合物合成中 (阿特姆肯格,路易斯安那二世,永,沃特罗,& 班纳吉,2003).

安全和危害

While specific safety and hazard information for “2-Amino-1-(2-hydroxyphenyl)ethanone” was not found, similar compounds advise avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be worn, and good industrial hygiene and safety practices should be followed .

作用机制

Target of Action

The primary targets of 2-Amino-1-(2-hydroxyphenyl)ethanone, also known as 1-(4-Amino-2-hydroxyphenyl)ethanone (AHE), are the quorum sensing (QS) receptors LasR, RhlR, and PqsR in Pseudomonas aeruginosa . These receptors play a crucial role in the regulation of virulence factor production and biofilm formation .

Mode of Action

AHE interacts with its targets by binding to the QS receptors, thereby inhibiting their function . This interaction suppresses the secretion of acyl-homoserine lactones, which are signaling molecules in the QS system, and virulence factors in Pseudomonas aeruginosa .

Biochemical Pathways

The inhibition of QS receptors by AHE leads to a disturbance in the QS system . This disturbance results in the suppressed expression of QS-related genes, which in turn inhibits the activity of antioxidant enzymes and enhances oxidative stress . The enhanced oxidative stress impacts amino acid and nucleotide metabolism, which could be the reason for the attenuated virulence of P. aeruginosa .

Pharmacokinetics

The minimum inhibitory concentration (mic) of ahe againstP. aeruginosa PAO1 has been measured, indicating its bioavailability .

Result of Action

The action of AHE leads to notable molecular and cellular effects. It suppresses the secretion of virulence factors and inhibits the activity of antioxidant enzymes, leading to enhanced oxidative stress . This results in a disturbance in the metabolism of P. aeruginosa, reducing its virulence .

属性

IUPAC Name |

2-amino-1-(2-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVBMGAANBIBOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60534997 | |

| Record name | 2-Amino-1-(2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(2-hydroxyphenyl)ethanone | |

CAS RN |

72481-17-5 | |

| Record name | 2-Amino-1-(2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

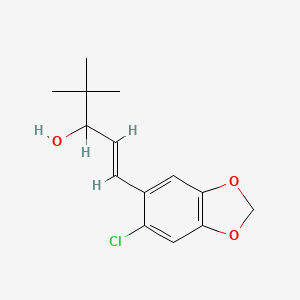

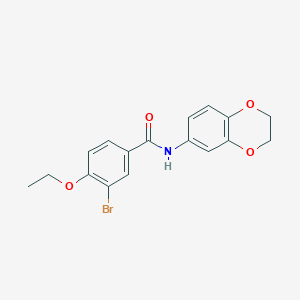

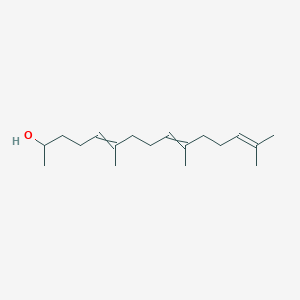

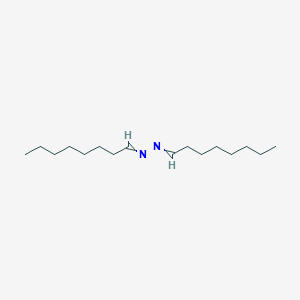

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。